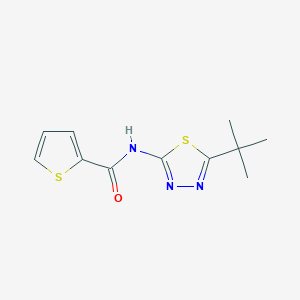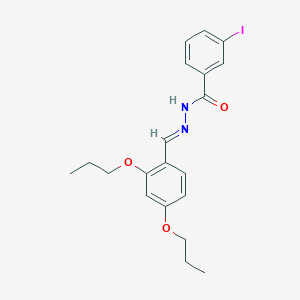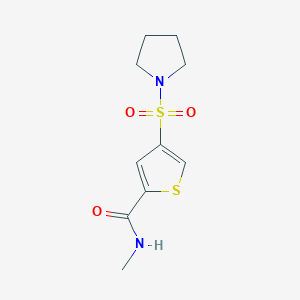![molecular formula C16H16IN3O2S B5590749 N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5590749.png)
N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide involves the formation of hydrazone derivatives from various substituted phenyl furan/thiophenyl methylene. These compounds have been synthesized and screened for their biological activities, demonstrating the broad interest in their chemical and physical properties for potential applications in medicinal chemistry (Shilpa A.S & Satish Kumar.M, 2023).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated through various analytical techniques, including crystallography. For example, a study on a similar compound showed it crystallizes in the monoclinic space group with specific unit cell parameters, highlighting the significance of hydrogen bonding in stabilizing the crystal structure (Amit Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are of interest due to their potential biological activities. Research has focused on their ability to undergo various chemical reactions, including interactions with enzymes like lipoxygenase, suggesting their utility in exploring biological pathways and developing therapeutic agents (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, including solubility and phase behavior in different solvent systems, are critical for their practical application and formulation. Studies employing methods like the polythermal technique have provided valuable data on the solubility of related compounds in various solvent mixtures, which is crucial for their processing and application in different fields (Gladys Kate Pascual et al., 2017).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds, such as their potential for forming metal complexes and their antimicrobial activity, are essential for understanding their versatility and applicability in various domains, including material science and medicine. The formation of metal complexes with different metals has been studied, revealing insights into their structural, spectral, and biological properties (R. Zaky et al., 2016).
Scientific Research Applications
Catalytic Applications
N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide, a compound with a complex structure, shows promise in catalytic applications. Mesoporous nitrogen-doped carbon derived from similar ionic liquids demonstrates high activity as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This indicates potential uses in safe, sustainable, and cost-effective production methods for hydrogen peroxide (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Antimicrobial and Antifungal Properties
Compounds related to N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide have been shown to possess antimicrobial and antifungal properties. Research on similar arylazopyrazole pyrimidone clubbed heterocyclic compounds has demonstrated significant antimicrobial activity against a range of bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O2S/c1-11-9-12(17)4-5-14(11)19-15(21)6-7-16(22)20-18-10-13-3-2-8-23-13/h2-5,8-10H,6-7H2,1H3,(H,19,21)(H,20,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLYNMIEYDKAJU-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)
![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)

![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)
![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)
![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)


![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)


![rel-(3aS,6aS)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5590761.png)